molecular formula C7H6ClN3 B1603186 4-Chloro-1H-benzo[d]imidazol-2-amine CAS No. 701-14-4

4-Chloro-1H-benzo[d]imidazol-2-amine

Cat. No.: B1603186
CAS No.: 701-14-4
M. Wt: 167.59 g/mol
InChI Key: WDGDTHWKGHBYNL-UHFFFAOYSA-N
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Description

4-Chloro-1H-benzo[d]imidazol-2-amine is a heterocyclic aromatic compound that belongs to the benzimidazole family. This compound is characterized by a chloro substituent at the 4-position and an amino group at the 2-position of the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1H-benzo[d]imidazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of o-phenylenediamine with chloroformic acid derivatives. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or dimethyl sulfoxide.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or nitric acid are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are employed.

Major Products Formed

    Substitution Reactions: Products include substituted benzimidazoles with various functional groups replacing the chloro substituent.

    Oxidation Reactions: Products include nitro or nitroso derivatives of the original compound.

    Reduction Reactions: Products include reduced forms of the compound, such as primary or secondary amines.

Scientific Research Applications

4-Chloro-1H-benzo[d]imidazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, infections, and inflammatory conditions.

    Industry: Utilized in the development of agrochemicals, dyes, and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1H-benzo[d]imidazole: Lacks the chloro substituent and has different chemical properties and biological activities.

    4-Methyl-1H-benzo[d]imidazol-2-amine: Contains a methyl group instead of a chloro group, leading to variations in reactivity and applications.

    5-Chloro-1H-benzo[d]imidazol-2-amine: The chloro substituent is at a different position, affecting the compound’s chemical behavior and interactions.

Uniqueness

4-Chloro-1H-benzo[d]imidazol-2-amine is unique due to the specific positioning of the chloro and amino groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-chloro-1H-benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDGDTHWKGHBYNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60597421
Record name 4-Chloro-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

701-14-4
Record name 4-Chloro-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 701-14-4
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Synthesis routes and methods

Procedure details

Cyanogen bromide was added to a solution of 3-chlorobenzene-1,2-diamine (0.81 g, 0.570 mmol) in acetonitrile (10 mL) and water (2 ml) at 0° C. The reaction mixture was allowed to warm to room temperature and stirred for 14 hours. The reaction was quenched with saturated aqueous sodium hydrogen carbonate (50 ml) and shaken. The resulting solid was filtered off, was washed with water and dried at reduced pressure to 0.49 g of 4-chloro-1H-benzo[d]imidazol-2-amine (yield, 49%). MS (EI): 168 (MH+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.81 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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